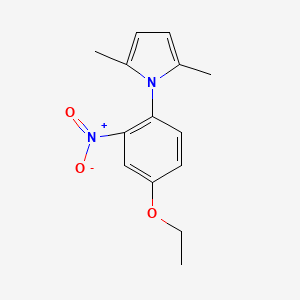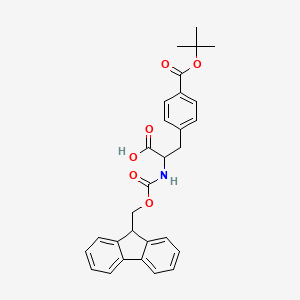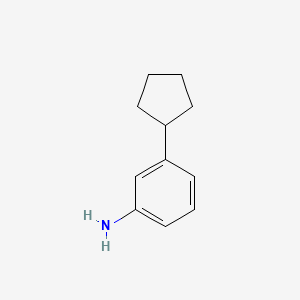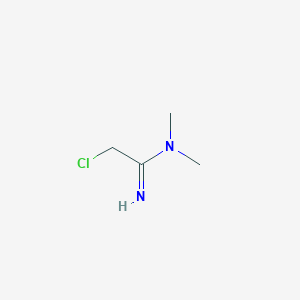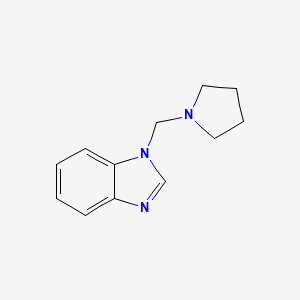![molecular formula C14H15NO2 B8758952 2',4'-dimethoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8758952.png)
2',4'-dimethoxy-[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2',4'-dimethoxy-[1,1'-biphenyl]-3-amine is an organic compound with the molecular formula C14H15NO2 It is a derivative of aniline, where the phenyl ring is substituted with two methoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2',4'-dimethoxy-[1,1'-biphenyl]-3-amine can be synthesized through a Suzuki-Miyaura coupling reaction. The process involves the reaction of 2,4-dimethoxyphenyl boronic acid with 3-bromoaniline in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. The reaction is typically carried out in a solvent like dimethoxyethane under reflux conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2',4'-dimethoxy-[1,1'-biphenyl]-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2',4'-dimethoxy-[1,1'-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2',4'-dimethoxy-[1,1'-biphenyl]-3-amine involves its interaction with various molecular targets. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethoxyphenyl)ethanamine: Similar structure but with an ethylamine group instead of an aniline group.
2,4-Dimethoxyaniline: Lacks the additional phenyl ring.
3,4-Dimethoxyaniline: Substitution pattern differs, affecting its chemical properties.
Uniqueness
2',4'-dimethoxy-[1,1'-biphenyl]-3-amine is unique due to the specific positioning of the methoxy groups and the aniline moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)aniline |
InChI |
InChI=1S/C14H15NO2/c1-16-12-6-7-13(14(9-12)17-2)10-4-3-5-11(15)8-10/h3-9H,15H2,1-2H3 |
InChI Key |
XLSYCLUSWLUGGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
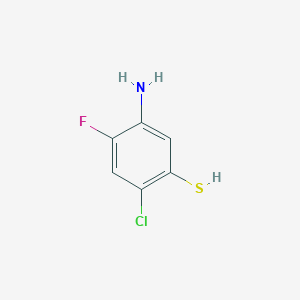
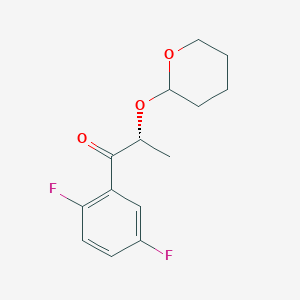
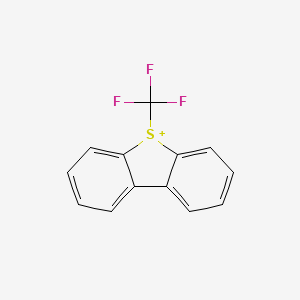
![N-[(4-nitrophenyl)methyl]-2-pyrrolidin-1-ylethanamine](/img/structure/B8758888.png)
![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline](/img/structure/B8758892.png)
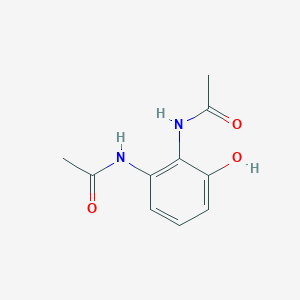
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-5-(phenylthio)-3-[1-(triphenylmethyl)-1H-pyrazol-4-yl]-](/img/structure/B8758915.png)
